molecular formula C9H10ClNO B2564824 7-chloro-3,4-dihydro-2H-1-benzopyran-6-amine CAS No. 1861094-65-6

7-chloro-3,4-dihydro-2H-1-benzopyran-6-amine

Cat. No. B2564824
M. Wt: 183.64
InChI Key: GWZWMAJRHFSHSK-UHFFFAOYSA-N
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Description

“7-chloro-3,4-dihydro-2H-1-benzopyran-6-amine” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin derivatives has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Scientific Research Applications

Novel Synthetic Methodologies

Research has focused on developing efficient synthetic routes for compounds structurally related to 7-chloro-3,4-dihydro-2H-1-benzopyran-6-amine, highlighting its importance in chemical synthesis. For instance, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst has been applied for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, demonstrating the compound's role in facilitating environmentally friendly chemical reactions (Khazaei et al., 2015).

Synthesis of Biologically Active Molecules

The structural versatility of 7-chloro-3,4-dihydro-2H-1-benzopyran-6-amine enables the synthesis of a wide range of biologically active derivatives. Research in this area has led to the creation of compounds with potential antibacterial, antifilarial, and neuroprotective activities. For example, the metabolism of KR-31543, a neuroprotective agent for ischemia-reperfusion damage, has been extensively studied, showcasing the potential of derivatives for therapeutic applications (John Kim et al., 2002).

Drug Development and Pharmacological Studies

Further research has delved into the compound's role as an intermediate in the development of pharmacologically active drugs. A significant application is its use in the synthesis of PD128907, a selective agonist for dopamine D3 receptors, underscoring its importance in the development of treatments for neurological disorders (C. Jin, 2006). Additionally, studies have explored its utility in synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, highlighting its contribution to creating novel chemical entities with potential therapeutic benefits (John C Murray et al., 2023).

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5H,1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZWMAJRHFSHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2OC1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3,4-dihydro-2H-1-benzopyran-6-amine

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